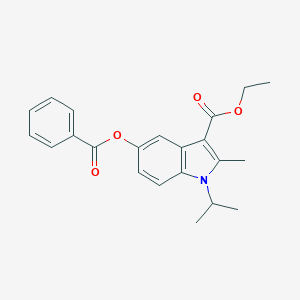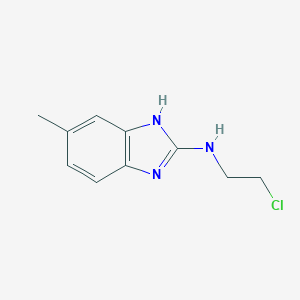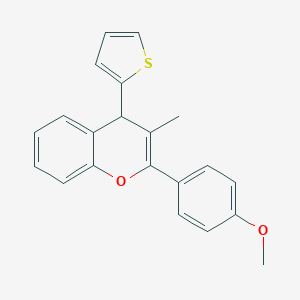
Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its complex structure, which includes an indole core substituted with various functional groups, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent steps include esterification, benzoylation, and other functional group modifications to achieve the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
- Ethyl 5-(benzoyloxy)-1-methyl-2-phenyl-1H-indole-3-carboxylate
- Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-(benzoyloxy)-1-isopropyl-2-ethyl-1H-indole-3-carboxylate
Comparison: Ethyl 5-(benzoyloxy)-1-isopropyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. These differences highlight the importance of structural variations in drug design and development .
Propriétés
Numéro CAS |
380642-36-4 |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4g/mol |
Nom IUPAC |
ethyl 5-benzoyloxy-2-methyl-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-5-26-22(25)20-15(4)23(14(2)3)19-12-11-17(13-18(19)20)27-21(24)16-9-7-6-8-10-16/h6-14H,5H2,1-4H3 |
Clé InChI |
APSNHLMKIKBENC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Bromophenyl)-2-[(2-chlorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B375845.png)
![3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-bromobenzoate](/img/structure/B375846.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B375847.png)
![4-(4-Bromophenyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B375848.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B375850.png)
![2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B375851.png)

![Methyl 3-amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B375854.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B375859.png)
![Ethyl 4-isobutyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375863.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B375864.png)

![Ethyl 5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B375867.png)
